molecular formula C9H10BrNO2 B556783 2-Bromo-D-phenylalanine CAS No. 267225-27-4

2-Bromo-D-phenylalanine

Cat. No.: B556783
CAS No.: 267225-27-4
M. Wt: 244.08 g/mol
InChI Key: JFVLNTLXEZDFHW-MRVPVSSYSA-N
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Description

2-Bromo-D-phenylalanine is a compound with the molecular formula C9H10BrNO2 . It is also known by other names such as D-2-Bromophenylalanine and ®-2-Amino-3-(2-bromophenyl)propanoic acid .


Synthesis Analysis

The production of l- and d-phenylalanine analogues, including this compound, has been developed using engineered phenylalanine ammonia lyases from Petroselinum crispum . The catalytic performance of these variants was optimized within the ammonia elimination and ammonia addition reactions .


Molecular Structure Analysis

The molecular structure of this compound was examined using FT-IR, FT-Raman, UV, 1H, and 13C NMR techniques . The geometrical parameters and energies were attained from DFT/B3LYP method with 6–311++G (d,p) basis sets calculations .


Chemical Reactions Analysis

The biocatalytic synthesis of l- and d-phenylalanine analogues of high synthetic value have been developed using as biocatalysts mutant variants of phenylalanine ammonia lyase from Petroselinum crispum .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 244.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

  • Inhibitors of phenylalanine ammonia-lyase : Substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid, including (+/-)-2-Amino-4-bromoindane-2-phosphonic acid, were synthesized and tested as inhibitors of buckwheat phenylalanine ammonia-lyase (in vitro) and inhibitors of anthocyanin biosynthesis (in vivo). These inhibitors are useful in enzyme structure studies and photo labelling experiments (Miziak et al., 2007).

  • Permeation of Phenylalanine through Polymer Inclusion Membrane : The study investigated the permeation of phenylalanine through a PVC-based membrane containing bi-functional ionic liquid for effective separation from broth (Matsumoto et al., 2020).

  • Electrochemical Sensors and Biosensors for Phenylalanine Electroanalysis : This review discusses various electrochemical sensors and biosensors used for phenylalanine detection, highlighting their design and performance (Dinu & Apetrei, 2020).

  • Biosynthesis and Metabolic Fate of Phenylalanine in Conifers : This paper reviews recent advances in the biosynthesis and metabolic utilization of phenylalanine in conifer trees, discussing its role in wood formation, biotic interactions, and ultraviolet protection (Pascual et al., 2016).

  • Biocatalytic Stereoinversion of D-para-bromophenylalanine : This study explores enzymatic routes for the stereo-inversion of D-enantiomers of para-bromophenylalanine, demonstrating efficient and complete conversion to the L-enantiomer (Khorsand et al., 2017).

  • Improving the Production of L-Phenylalanine : This research developed an in vitro system to investigate phenylalanine biosynthesis in E. coli, providing insights into improving the yield of phenylalanine production (Ding et al., 2016).

  • Phenylalanine Induces Oxidative Stress in Rat Astrocytes : This study investigates the effects of phenylalanine on oxidative stress and metabolic parameters in astrocyte cultures, relevant for understanding neurodegeneration in phenylketonuria (Preissler et al., 2016).

  • Self-Assembled Nano/Microstructures via an Aromatic α-Amino Acid : Research on d-phenylalanine for synthesizing self-assembled architectures, exploring the influence of various parameters on phenylalanine formation (Moazeni et al., 2018).

  • Protease-Catalyzed Oligomerization of Hydrophobic Amino Acid Ethyl Esters : This study explores enzymatic synthesis of oligopeptides from l-phenylalanine ethyl ester hydrochloride in different solvents, emphasizing the role of cosolvents in protease-catalyzed oligopeptide synthesis (Viswanathan et al., 2010).

  • Impact of L-phenylalanine Supplementation on Broilers : This research evaluates phenylalanine's ability to protect broiler chickens from the toxic effects of ochratoxin A, analyzing its effects on hematology and clinical chemistry (Bailey et al., 1990).

Safety and Hazards

The safety data sheet for 2-Bromo-D-phenylalanine indicates that it should be used for R&D purposes only and not for medicinal, household, or other uses . It is advised to wear personal protective equipment/face protection and ensure adequate ventilation while handling this compound .

Future Directions

The production of l- and d-phenylalanine analogues, including 2-Bromo-D-phenylalanine, using engineered phenylalanine ammonia lyases from Petroselinum crispum represents a promising step towards the development of valuable synthons . This biocatalytic procedure provides a green alternative for the production of these valuable compounds .

Properties

IUPAC Name

(2R)-2-amino-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVLNTLXEZDFHW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427515
Record name 2-Bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267225-27-4
Record name 2-Bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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